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Compound of Interest

Compound Name: Dehydro Felodipine Ester Lactone

CAS No.: 96558-27-9

Cat. No.: B585257 Get Quote

In the landscape of pharmaceutical development, the safety and purity of a drug product are

paramount. While the therapeutic benefits of an active pharmaceutical ingredient (API) like

Felodipine are well-documented, the potential impact of its impurities is a critical area of

investigation. This guide focuses on a specific, lesser-known impurity: Dehydro Felodipine
Ester Lactone. The absence of readily available public toxicity data for this compound does

not represent a roadblock; rather, it necessitates a structured, first-principles approach to

toxicological risk assessment.

As a Senior Application Scientist, my objective is not to present a simple data sheet, but to

provide a comprehensive framework for action. This document outlines the strategic thinking,

regulatory context, and detailed experimental methodologies required to thoroughly evaluate

the safety profile of Dehydro Felodipine Ester Lactone. We will proceed from regulatory

fundamentals to predictive assessments and finally to definitive biological testing, creating a

robust, self-validating data package for regulatory submission and ensuring patient safety.

The Regulatory Imperative: Understanding the ICH
Framework
The foundation of any impurity safety assessment lies in the guidelines established by the

International Council for Harmonisation (ICH). These documents provide a globally accepted

framework for ensuring drug quality. For an organic impurity like Dehydro Felodipine Ester
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Lactone, the primary guiding documents are ICH Q3A(R2) for new drug substances and ICH

M7 for mutagenic impurities.[1][2]

The core principle is that impurities are not evaluated in a vacuum. Their acceptable limits are

determined by the maximum daily dose (MDD) of the drug product. The ICH establishes three

key action thresholds.[3][4]

Threshold Type Purpose
Typical Limit (for MDD ≤ 2

g/day )

Reporting

The level above which an

impurity must be reported in a

regulatory submission.

0.05%

Identification

The level above which the

structure of an impurity must

be confirmed.

0.10%

Qualification

The level above which an

impurity requires a dedicated

safety assessment to justify its

presence.

0.15% or 1.0 mg/day

(whichever is lower)

Table 1: ICH Q3A(R2) Impurity

Thresholds. These thresholds

dictate the required regulatory

actions for impurities based on

their concentration in the drug

substance.[1][4]

Qualification is the process of acquiring and evaluating data to establish the biological safety of

an individual impurity at a specified level.[5][6] If the concentration of Dehydro Felodipine
Ester Lactone in Felodipine exceeds the qualification threshold, a toxicological assessment is

mandatory.

A Phased Toxicological Assessment Strategy
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A robust toxicological evaluation follows a logical, tiered approach, starting with predictive

methods and progressing to definitive biological assays as needed. This strategy maximizes

efficiency and adheres to the 3Rs principles (Replacement, Reduction, and Refinement) of

animal testing.
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Phase 1: Initial Assessment

Phase 2: Genotoxicity Assessment

Phase 3: General Toxicity Assessment

Phase 4: Qualification & Reporting

Impurity Detected:
Dehydro Felodipine Ester Lactone

In Silico Toxicological Assessment
(ICH M7) Comprehensive Literature Search

Bacterial Reverse Mutation Assay
(Ames Test)

Structural alert for
mutagenicity?

Repeat-Dose Toxicity Study
(e.g., 14- or 90-day)

No alert & 
Above Qualification Threshold

No existing
safety data?

In Vitro Mammalian Cell Assay
(e.g., MNA, MLA)

Positive or
Equivocal Result

Negative Result & 
Above Qualification Threshold

Negative Result & 
Above Qualification Threshold

Dose Range-Finding Study
(Optional)

Establish Permitted Daily Exposure (PDE)

Determine NOAEL

Impurity Qualified
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Prepare Bacterial Cultures,
Test Article Dilutions, & S9 Mix

Mix Bacteria, Test Article,
& S9 Mix/Buffer

Add Top Agar & Pour
onto Minimal Agar Plates

Incubate at 37°C
(48-72 hours)

Count Revertant Colonies

Analyze Data:
Compare to Solvent Control

Determine Mutagenic
Potential

Click to download full resolution via product page

Figure 2: Experimental Workflow for the Ames Test.
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Strain Test Condition
Concentration

(µ g/plate )

Mean

Revertants ±

SD

Fold Increase

over Control

TA100 -S9 0 (Solvent) 120 ± 15 1.0

10 125 ± 12 1.0

50 130 ± 18 1.1

250 145 ± 20 1.2

1000 138 ± 16 1.2

Positive Control 950 ± 60 7.9

TA100 +S9 0 (Solvent) 135 ± 11 1.0

... ... ...

Table 2:

Template for

Presentation of

Ames Test

Results. Clear

tabulation is

essential for

interpreting the

dose-response

relationship and

determining a

positive or

negative

outcome.

If the Ames test is positive, the impurity is classified as a mutagen. Its acceptable limit is

drastically lowered to the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ

g/day . [7]If the Ames test is negative, and further assurance is needed, an in vitro mammalian

cell assay (e.g., micronucleus or mouse lymphoma assay) would be the next step.
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Phase 3: General Toxicity Assessment
If Dehydro Felodipine Ester Lactone is confirmed to be non-mutagenic but its level in the

drug substance still exceeds the ICH qualification threshold (0.15%), a general toxicity study is

required. [6] Objective: To identify potential target organs and establish a No-Observed-

Adverse-Effect Level (NOAEL).

Study Design: A repeat-dose oral toxicity study in one relevant species (typically the rat) is

standard. The duration is generally based on the proposed duration of clinical use of the parent

drug, but for impurity qualification, a 14- to 90-day study is often sufficient. [6] Protocol: 28-Day

Repeat-Dose Oral Toxicity Study (OECD 407)

1. Animals: Young, healthy rats (e.g., Sprague-Dawley or Wistar), typically 10/sex/group.

2. Test Article Administration:

The impurity is administered daily by oral gavage.
At least three dose levels are used, plus a concurrent vehicle control group.
Dose levels are selected based on a preliminary dose range-finding study or predicted
toxicity. The high dose should induce some toxicity but not mortality, the low dose should
produce no toxicity, and the mid-dose should be intermediate.

3. In-Life Observations:

Mortality/Morbidity: Checked twice daily.
Clinical Signs: Detailed observations recorded daily.
Body Weight: Recorded weekly.
Food Consumption: Measured weekly.
Functional Observations: A functional observational battery (FOB) and motor activity
assessment are performed near the end of the study.

4. Terminal Procedures (Day 29):

Hematology & Clinical Chemistry: Blood samples are collected for analysis of a
comprehensive list of parameters (e.g., red/white blood cell counts, liver enzymes, kidney
function markers).
Necropsy: All animals are subjected to a full gross necropsy.
Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.
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Histopathology: A full set of tissues from the control and high-dose groups are processed for
microscopic examination. Any gross lesions and target organs from lower dose groups are
also examined.

5. Data Analysis and Interpretation:

The data is statistically analyzed to identify any significant, dose-related changes in the
treated groups compared to the control group.
The NOAEL is established as the highest dose level at which no adverse treatment-related
findings are observed.
This NOAEL is the critical value used to calculate the safe exposure limit for the impurity in
humans.
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Parameter
Control Group

(Vehicle)

Low Dose (X

mg/kg/day)

Mid Dose (Y

mg/kg/day)

High Dose (Z

mg/kg/day)

Body Weight

Change (g)
+85 ± 10 +82 ± 12 +75 ± 11 +60 ± 15

Liver Weight (g) 10.5 ± 1.2 10.8 ± 1.1 11.5 ± 1.4 13.5 ± 1.8

ALT (U/L) 35 ± 8 38 ± 7 45 ± 10 95 ± 25*

Key

Histopathology

No significant

findings

No significant

findings

Minimal

centrilobular

hypertrophy

Centrilobular

hypertrophy,

single-cell

necrosis

Statistically

significant

difference from

control (p < 0.05)

Table 3:

Template for

Summarizing

Repeat-Dose

Toxicity Data.

This format

allows for easy

identification of

dose-dependent

effects and

determination of

the NOAEL.

Conclusion: From Data to Qualification
The toxicological assessment of an uncharacterized impurity like Dehydro Felodipine Ester
Lactone is a systematic process grounded in established regulatory science. By following the

phased strategy—from in silico prediction to genotoxicity testing and, if necessary, general

toxicity studies—a complete and robust safety profile can be constructed. The data generated
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from these studies, particularly the Ames test result and the NOAEL from a repeat-dose study,

are the cornerstones for establishing a Permitted Daily Exposure (PDE) and ultimately

qualifying the impurity. This ensures that its presence in the final Felodipine drug product poses

no appreciable risk to patient health, fulfilling the highest standards of scientific integrity and

regulatory compliance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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